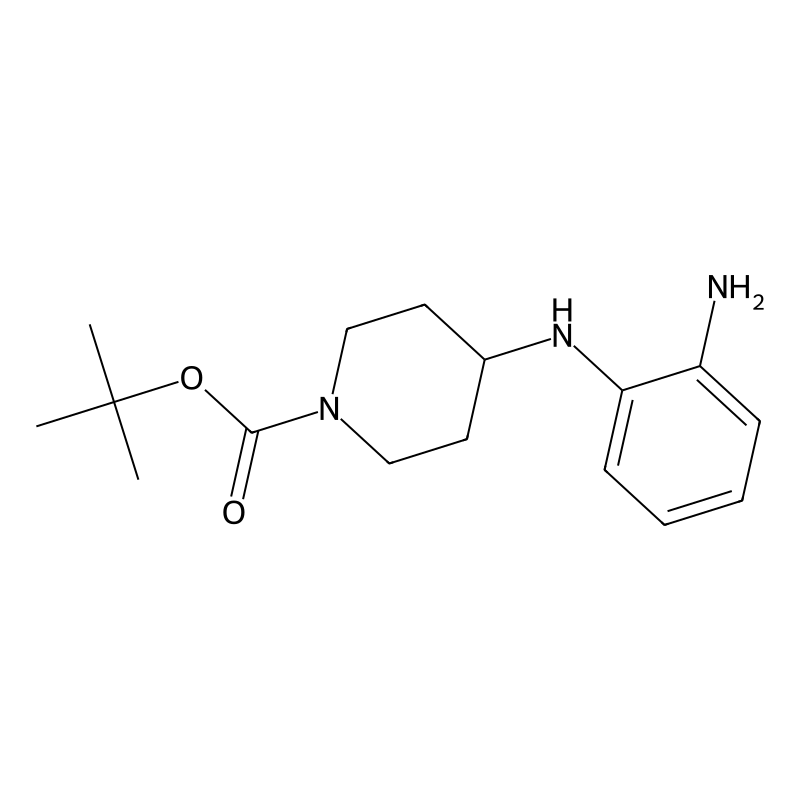

tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceuticals

Application: “tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate” is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .

Method of Application: This compound is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .

Illicit Drug Manufacture

Application: This compound is used as a precursor in the illicit manufacture of fentanyl and its analogues . It has been placed under international control to prevent its misuse .

Method of Application: The compound is used in various synthesis methods to produce fentanyl and its analogues .

Results or Outcomes: The misuse of this compound in the illicit manufacture of fentanyl has contributed to the opioid crisis in North America . The U.S. Centers for Disease Control and Prevention estimated that in the 12-month period ending in October 2021, more than 105,000 Americans died of drug overdoses, with 66 percent of those deaths related to synthetic opioids including fentanyl .

Synthesis of Biologically Active Compounds

Results or Outcomes: The synthesis of this compound has been successful, as it is used in the production of crizotinib, a drug used in cancer treatment .

Proteolysis-Targeting Chimera Molecules

Results or Outcomes: The use of this compound in the design of PROTAC molecules has been successful, as it allows for the targeted degradation of specific proteins .

Synthesis of 2-Amino-1-Hydroxyethyl Derivatives

Results or Outcomes: The synthesis of 2-amino-1-hydroxyethyl derivatives using this compound has been successful .

tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 291.39 g/mol. It is classified as a 4-aryl piperidine derivative and has the CAS number 79099-00-6. The compound appears as a white to off-white powder, with a melting point ranging from 111 to 112 °C. It is generally stored at room temperature and is intended for non-human research purposes only, specifically not for therapeutic or veterinary use .

This compound plays a significant role as an intermediate in the synthesis of various biologically active molecules, particularly in the production of fentanyl and its analogs. The synthesis typically involves specific precursor chemicals and various methods that facilitate the formation of the piperidine structure. The compound is also utilized as a semi-flexible linker in the development of PROTAC (Proteolysis Targeting Chimeras), which are designed for targeted protein degradation .

The synthesis of tert-butyl 4-(2-aminophenylamino)piperidine-1-carboxylate can be achieved through various chemical routes. One common method involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with appropriate amines or anilines, followed by subsequent purification steps. Research has indicated that optimizing these synthesis routes can yield significant amounts of the compound, with reported yields varying based on the specific method employed .

The primary applications of tert-butyl 4-(2-aminophenylamino)piperidine-1-carboxylate include:

- Synthesis of Fentanyl Analogues: It serves as a crucial intermediate in producing fentanyl and its derivatives.

- PROTAC Development: Utilized as a semi-flexible linker in targeted protein degradation strategies.

- Research Tool: Its unique structural properties make it valuable in medicinal chemistry and pharmaceutical research aimed at developing new therapeutic agents .

Several compounds share structural similarities with tert-butyl 4-(2-aminophenylamino)piperidine-1-carboxylate, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Fentanyl | Potent opioid analgesic; derived from piperidine | |

| Crizotinib | Tyrosine kinase inhibitor; contains piperidine structure | |

| Vandetanib | Anticancer agent; includes piperidine derivative | |

| Aminopiperidine Derivatives | Varies | Various biological activities; structural modifications lead to diverse pharmacological profiles |

These compounds highlight the uniqueness of tert-butyl 4-(2-aminophenylamino)piperidine-1-carboxylate, particularly its specific functional groups that facilitate its role in synthesizing potent pharmaceuticals and targeted therapies .

Multi-step Organic Synthesis Pathways

The synthesis of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate represents a sophisticated multi-step organic synthesis that requires careful orchestration of protecting group strategies and coupling reactions [1]. The compound features a piperidine ring core with a tert-butyloxycarbonyl protecting group on the nitrogen and an aminophenyl substituent at the 4-position [2]. Recent advances in synthetic methodologies have demonstrated that multi-step approaches incorporating cascade processes can significantly improve efficiency in constructing complex piperidine alkaloids and derivatives [3] [4].

The biosynthetic inspiration for piperidine synthesis has led to development of stereoselective strategies involving three-component reactions [5] [6]. These methodologies utilize functionalized dienolates in vinylogous Mannich-type reactions to generate chiral dihydropyridinone intermediates that serve as versatile building blocks [5]. The approach mirrors natural biosynthetic pathways where delta-1-piperideine acts as a common intermediate for diverse piperidine-based alkaloids [6].

Contemporary synthetic routes often employ palladium-catalyzed sequential processes that combine multiple transformations in single operations [1]. One particularly effective approach involves Suzuki-Miyaura coupling followed by hydrogenation under mild conditions, maintaining optimal substrate concentrations throughout the process [1]. These integrated methodologies have proven especially valuable for pharmaceutical synthesis where high yields and functional group tolerance are essential [7] [8].

Boc Protection Strategies for Piperidine Derivatives

The tert-butyloxycarbonyl protecting group represents the most widely utilized amine protection strategy in non-peptide chemistry due to its favorable reaction conditions and high conversion rates [9] [10]. Boc protection of piperidine derivatives typically achieves excellent yields under relatively mild conditions, performed in aqueous media or organic solvents at room temperature to moderate heating [9].

The standard protection protocol involves treatment of the piperidine substrate with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide, 4-dimethylaminopyridine, or sodium bicarbonate [9] [10]. The reaction proceeds efficiently in various solvent systems including water, tetrahydrofuran, acetonitrile, or biphasic chloroform-water mixtures [9]. Alternative methodologies include refluxing biphasic mixtures with sodium bicarbonate as base, providing flexibility in reaction design [10].

Recent developments have introduced novel protection methodologies utilizing solvent gelation processes for unreactive amino groups [11]. This innovative approach employs sodium iodide-dimethylaminopyridine-Boc anhydride combinations in tetrahydrofuran, achieving rapid gelation within seconds and yielding protected products in greater than 98% efficiency [11]. The method proves particularly valuable for electron-deficient substrates where traditional protection methods fail [11].

Thermal deprotection strategies have emerged as environmentally conscious alternatives to acid-mediated cleavage [12]. Continuous flow thermal deprotection operates effectively without acid catalysts, demonstrating higher efficiency for cyclic secondary amines compared to acyclic derivatives [12]. The deprotection of secondary aryl Boc derivatives shows marginal superiority over primary derivatives, with conversion rates ranging from 49% to 75% [12].

Aminophenyl Group Incorporation Techniques

The incorporation of aminophenyl groups into piperidine scaffolds requires sophisticated coupling methodologies that preserve the integrity of both aromatic and heterocyclic components [13] [14]. Contemporary approaches utilize electrochemical grafting techniques where aminophenyl monodiazonium cations generated in situ undergo reduction to form stable aminophenyl-substrate bonds [13].

The in situ generation of aminophenyl monodiazonium cations proceeds through reaction of para-phenylenediamine with sodium nitrite in hydrochloric acid medium [13]. Gas chromatography-mass spectrometry confirmation validates the formation of these reactive intermediates before coupling reactions [13]. The resulting aminophenyl groups demonstrate excellent reactivity toward further functionalization, achieving approximately 75% reaction yields in subsequent trifluoroacetylation reactions [13].

Advanced synthetic methodologies employ amic acid intermediates in the preparation of aminophenyl-containing compounds [14]. The condensation reaction between aminophenyl substrates and cyclic anhydrides produces amic acids that subsequently undergo cyclization through dehydration to yield polymeric cyclic imides [14]. These amic acids provide multiple interaction sites due to proximal hydrogen-bond donors and acceptors, facilitating diverse coupling strategies [14].

Microwave-assisted synthesis has revolutionized aminophenyl group incorporation by dramatically reducing reaction times while maintaining high yields [15] [16]. Three-step microwave-promoted protocols achieve brown solid products in 80% yields with significantly shortened reaction periods compared to conventional heating methods [15]. The integration of copper-catalyzed cross-coupling reactions with microwave acceleration provides efficient routes to complex aminophenyl-piperidine conjugates [15].

Catalytic Systems in Nucleophilic Substitution Reactions

Nucleophilic substitution reactions in piperidine synthesis benefit significantly from catalytic systems that enhance reaction rates and selectivity [17] [18] [19]. The mechanistic complexity of these transformations often involves multiple elementary steps where catalysis can influence both kinetics and product distribution [18].

Piperidine itself serves as an effective catalyst in aromatic nucleophilic substitution reactions, demonstrating third-order kinetics with second-order dependence on amine concentration [17] [20]. The catalytic mechanism involves specific base-general acid pathways where piperidine facilitates departure of leaving groups through general-acid catalysis [17]. Electronic effects of substituents significantly influence catalytic coefficients, supporting the proposed mechanism [20].

Metal triflate catalytic systems have emerged as highly effective platforms for nucleophilic substitution reactions involving piperidine derivatives [21]. Scandium triflate demonstrates superior performance among tested metal triflates, promoting diastereoselective nucleophilic substitution of 2-methoxy and 2-acyloxypiperidines with silyl enolates [21]. The stereochemical outcomes depend critically on substrate substitution patterns, with 2-acetoxy-3-benzyloxy derivatives showing high cis-selectivity while 2,3-diacyloxy derivatives exhibit trans-selectivity [21].

Recent investigations of pyridinium substrates reveal unprecedented reactivity patterns where cyano-substituted compounds demonstrate 50-fold greater reactivity than halogenated analogs [18]. The enhanced reactivity stems from the electron-withdrawing cyano group influence during rate-controlling deprotonation steps [18]. Computational studies indicate barrier-free deprotonation accompanied by simultaneous leaving group departure for chloride, bromide, and iodide, contrasting with subsequent rapid departure for cyano and fluoride substituents [18].

The following table summarizes key catalytic systems and their performance characteristics:

| Catalyst System | Substrate Type | Reaction Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Piperidine | Nitrothiophenes | Benzene, 20-40°C | 60-75 | Third-order kinetics | [17] [20] |

| Scandium triflate | 2-Acyloxypiperidines | Room temperature | 85-95 | High cis/trans control | [21] |

| Metal triflates | Silyl enolate coupling | Mild conditions | 70-90 | Diastereoselective | [21] |

| Cobalt salts | Aryl bromides | DMF, elevated temperature | 65-85 | C(sp2)-C(sp3) coupling | [22] |

Microwave-assisted Synthesis Optimization

Microwave-assisted synthesis has transformed the preparation of piperidine derivatives by providing rapid heating, enhanced reaction rates, and improved product yields [15] [23]. The technology proves particularly advantageous for multi-step sequences where conventional heating would require extended reaction times [15].

Three-step microwave-promoted syntheses of complex piperidine derivatives achieve completion within minutes rather than hours [15]. The innovative approach combines copper-catalyzed cross-coupling with subsequent cyclization reactions under microwave irradiation [15]. Brown solid products are obtained in 80% yields with dramatically reduced energy consumption compared to conventional methods [15].

Microwave heating enables solvent-free reactions that eliminate separation challenges while accelerating reaction kinetics [23]. The optimum utilization of microwave energy occurs through three primary methodologies: neat reagent reactions requiring liquid phases for interfacial processes, solid-liquid phase-transfer catalysis using catalytic tetraalkylammonium salts, and reactions between solids forming eutectic melts [23].

Selectivity enhancements under microwave irradiation result from differential stabilization of polar transition states compared to ground states [23]. When competitive reactions occur through common ground states, the mechanism proceeding via more polar transition states receives preferential activation under microwave conditions [23]. This selectivity control proves invaluable in complex multi-component reactions where product distribution significantly impacts synthetic efficiency [23].

The application of cyanosulfurylide-protected aspartatic acid building blocks demonstrates successful microwave-assisted synthesis of aggregation-prone protein domains [16]. Multigram-scale synthesis protocols combine efficient protection strategies with microwave acceleration, achieving rapid conversion while maintaining product integrity [16]. The methodology extends to partially folded peptides where conventional heating would cause degradation [16].

Microwave optimization parameters require careful consideration of solvent dielectric properties, with polar media providing efficient energy transfer while non-polar solvents enable selective substrate activation [23]. The following classification guides solvent selection for optimal microwave absorption:

| Absorption Capacity | Solvents | Application |

|---|---|---|

| Low | Chloroform, dichloromethane, tetrahydrofuran, ethers | Selective substrate heating |

| Medium | Water, dimethylformamide, acetonitrile, butanol | Balanced heating profiles |

| High | Dimethyl sulfoxide, ethanol, methanol, ethylene glycol | Rapid energy transfer |

Green Chemistry Approaches in Large-scale Production

Green chemistry principles have become increasingly important in large-scale production of piperidine derivatives, driven by regulatory requirements and environmental sustainability goals [24] [25] [26]. Contemporary approaches emphasize atom economy, reduced waste generation, and the use of renewable feedstocks [24].

Biosynthetic approaches utilizing enzyme catalysis represent promising green alternatives to traditional synthetic methods [24] [3]. Transaminase-mediated generation of reactive intermediates enables cascade processes that minimize isolation steps and reduce overall environmental impact [3] [4]. The combination of biocatalysis with organocatalysis creates hybrid systems capable of producing complex piperidine structures with excellent stereochemical control [3].

Microwave-assisted synthesis contributes significantly to green chemistry objectives by reducing energy consumption and reaction times [25]. The technology enables solvent-free reactions that eliminate volatile organic compound emissions while maintaining high product yields [25]. When solvents are required, green alternatives such as water, ethanol, and bio-derived media replace traditional petroleum-based solvents [25].

Continuous flow processes represent another important green chemistry advancement for large-scale piperidine production [24]. These systems provide improved heat and mass transfer, enabling precise control over reaction conditions while minimizing waste generation [24]. Flow chemistry also facilitates real-time monitoring and optimization, reducing the need for extensive batch optimization studies [24].

The development of recyclable catalytic systems addresses both economic and environmental concerns in large-scale synthesis [24]. Polystyrene-supported catalysts demonstrate excellent recyclability in spiropiperidine synthesis, achieving high yields with full reactant conversion without external heating [24]. The catalyst performance exceeds that of conventional metal salts while providing facile separation and reuse [24].

Recent advances in green solvent systems for peptide synthesis provide valuable insights applicable to piperidine derivative production [25]. The optimization of reaction conditions, auxiliary reagents, and purification technologies creates comprehensive green chemistry platforms [25]. These innovations extend beyond individual reactions to encompass entire synthetic sequences, maximizing environmental benefits [25].

Biotechnological approaches utilizing plant extracts, fungi, and microorganisms offer scalable alternatives for pharmaceutical intermediate synthesis [26]. These biological systems function as natural nanofactories capable of complex molecular transformations with minimal environmental impact [26]. The integration of biotechnology with traditional synthetic chemistry creates hybrid processes that combine the advantages of both approaches [26].